1,5-Bis-Boc-1,5,9-triazanonane
CAS No.: 122248-82-2
Cat. No.: VC21327156
Molecular Formula: C16H33N3O4
Molecular Weight: 331.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122248-82-2 |
---|---|
Molecular Formula | C16H33N3O4 |
Molecular Weight | 331.45 g/mol |
IUPAC Name | tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Standard InChI | InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) |
Standard InChI Key | BRTHUYVAYIKJPD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Identification
1,5-Bis-Boc-1,5,9-triazanonane features a triazanonane backbone with tert-butoxycarbonyl (Boc) protecting groups at positions 1 and 5, leaving the position 9 amine free for further reactions. This structural configuration provides the compound with its characteristic chemical versatility.
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature, reflecting its molecular structure and applications in research settings.
Parameter | Value |
---|---|
CAS Number | 122248-82-2 |
IUPAC Name | tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Common Synonyms | N1,N4-bis-Boc-norspermidine; tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate |
Molecular Formula | C16H33N3O4 |
Molecular Weight | 331.45 g/mol |
MDL Number | MFCD12408086 |
The compound is registered in multiple chemical databases with consistent identification parameters, facilitating its recognition across research platforms and regulatory frameworks .
Structural Characteristics
The defining structural feature of 1,5-Bis-Boc-1,5,9-triazanonane is its selective protection pattern, with Boc groups at positions 1 and 5 of the triazanonane chain. This arrangement creates a molecule with differential reactivity along its backbone, enabling controlled and directional chemical modifications.
Key structural elements include:
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Three nitrogen atoms in a nine-carbon chain
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Two Boc-protected secondary amines
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One free primary amine available for functionalization
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Linear aliphatic backbone with consistent propyl spacing between nitrogen atoms
Physical and Chemical Properties
1,5-Bis-Boc-1,5,9-triazanonane exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research settings.
Physical Properties
Property | Characteristic |
---|---|
Physical State | Yellow oily liquid |
Appearance | Viscous liquid |
Solubility | Soluble in organic solvents (chloroform, dichloromethane, methanol); limited water solubility |
Stability | Stable under normal laboratory conditions; sensitive to strong acids |
The compound's oily nature influences its handling in laboratory settings, typically requiring organic solvents for dissolution and transfer .
Chemical Reactivity
The chemical reactivity of 1,5-Bis-Boc-1,5,9-triazanonane is determined primarily by its mixed protection pattern and free terminal amine. Its key reactive features include:
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Selective Boc deprotection under mild acidic conditions
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Nucleophilic terminal primary amine capable of multiple reaction types
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Differential reactivity between protected and unprotected amines
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Stability of the carbon backbone under most reaction conditions
These properties enable researchers to perform controlled sequential modifications, making the compound valuable in multistep synthesis procedures .
Chemical Reactions and Modifications
The value of 1,5-Bis-Boc-1,5,9-triazanonane in research settings stems from its participation in diverse chemical transformations, enabling the creation of more complex molecular structures.
Deprotection Reactions
The Boc protecting groups can be selectively removed under mild acidic conditions to generate free amines. This deprotection process is fundamental to the compound's utility in sequential synthesis strategies:
Deprotection Method | Conditions | Outcome |
---|---|---|
Trifluoroacetic acid treatment | TFA in dichloromethane (20-50%) | Complete removal of both Boc groups |
Hydrochloric acid treatment | HCl in dioxane | Complete removal of both Boc groups |
Selective conditions | Limited acid exposure with controlled temperature | Potential for selective single deprotection |
The deprotection reaction typically proceeds through acid-catalyzed cleavage of the tert-butyl carbamate, releasing carbon dioxide and a tert-butyl cation, and yielding the free amine .
Terminal Amine Reactions
The free amine at position 9 serves as a reactive nucleophilic center, participating in numerous transformations:
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Nucleophilic substitution with alkyl halides or tosylates
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Acylation with acid chlorides, anhydrides, or activated esters
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Reductive amination with aldehydes or ketones
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Carbamate formation with isocyanates
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Urea formation with isocyanates
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Sulfonamide formation with sulfonyl chlorides
These reactions enable researchers to introduce diverse functional groups while preserving the Boc-protected amines, facilitating controlled, directional synthesis .
Research Applications
1,5-Bis-Boc-1,5,9-triazanonane finds significant applications across multiple research domains, leveraging its structural features and chemical reactivity.
Pharmaceutical Development
The compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders. Its applications include:
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Functioning as a linker in complex drug molecules requiring multiple amine functionalities
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Enabling controlled introduction of pharmacophores through its terminal amine
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Supporting the development of polyamine analogs with therapeutic potential
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Facilitating the creation of dendrimer-based drug delivery systems
These applications leverage the compound's ability to undergo selective modifications while maintaining structural integrity .
Bioconjugation Applications
In bioconjugation research, 1,5-Bis-Boc-1,5,9-triazanonane provides valuable linking capabilities:
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Attachment of biomolecules to surfaces through amine-reactive chemistries
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Development of heterobifunctional cross-linking agents
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Creation of fluorescent or affinity-labeled biological probes
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Formation of protein-drug conjugates with controlled stoichiometry
The molecule's controlled reactivity profile makes it particularly valuable where sequential conjugation steps are required .
Polymer Chemistry
The compound contributes to polymer science through several mechanisms:
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Incorporation as a linking element in specialized polymer architectures
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Functioning as a branching point in dendritic structures
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Providing attachment points for polymer functionalization
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Enabling the creation of stimuli-responsive polymers through Boc deprotection triggers
These applications exploit the compound's dual protected/unprotected amine structure to create polymers with precise architectures and functionalities .
Analytical Chemistry Applications
In analytical settings, 1,5-Bis-Boc-1,5,9-triazanonane enhances detection and quantification methods:
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Development of derivatization reagents for improved analytical sensitivity
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Creation of analytical standards for polyamine analysis
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Improvement of separation methods for complex polyamine mixtures
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Formation of chelating agents for metal ion detection
These applications utilize the compound's defined structure and ability to be transformed into various detection-enhancing derivatives .
Comparison with Related Compounds
1,5-Bis-Boc-1,5,9-triazanonane belongs to a family of protected polyamines, with 1,9-Bis-Boc-1,5,9-triazanonane being a closely related isomer that merits comparison.
Feature | 1,5-Bis-Boc-1,5,9-triazanonane | 1,9-Bis-Boc-1,5,9-triazanonane |
---|---|---|
CAS Number | 122248-82-2 | 82409-02-7 |
Protection Pattern | Boc groups at positions 1 and 5 | Boc groups at positions 1 and 9 |
Free Amine Position | Terminal (position 9) | Internal (position 5) |
Reactivity Profile | Primary amine reactivity | Secondary amine reactivity |
Melting Point | Not reported in literature | 68.1-70.0°C |
Primary Applications | Pharmaceutical linkers, bioconjugation | Peptide synthesis, drug development |
The positioning of Boc groups creates distinct reactivity profiles between these isomers, despite their identical molecular formula and weight. The terminal free amine in 1,5-Bis-Boc-1,5,9-triazanonane offers greater nucleophilicity and less steric hindrance compared to the secondary amine in the 1,9-isomer, influencing their respective applications .
Future Research Directions
The versatility of 1,5-Bis-Boc-1,5,9-triazanonane suggests several promising research directions:
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Development of optimized synthetic routes with improved yields and stereoselectivity
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Exploration of novel bioconjugation applications in targeted drug delivery
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Investigation of its potential in creating stimuli-responsive materials
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Application in the synthesis of polyamine-based therapeutic agents
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Utilization as a building block for complex macrocyclic structures
As research in medicinal chemistry, materials science, and bioconjugation advances, 1,5-Bis-Boc-1,5,9-triazanonane is likely to remain a valuable chemical building block, enabling precise molecular architectures for diverse applications.
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